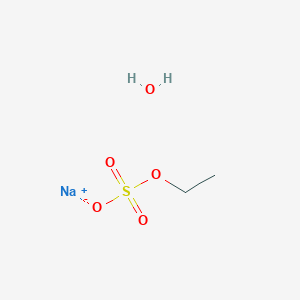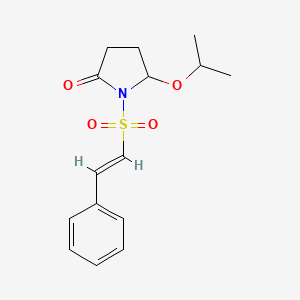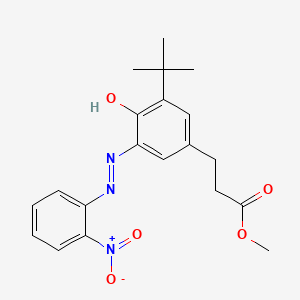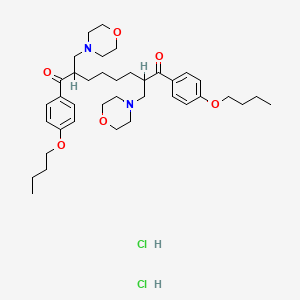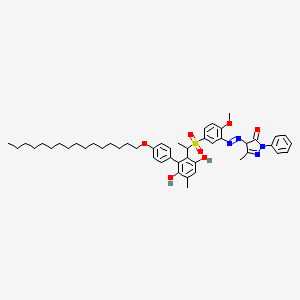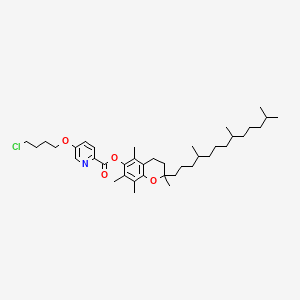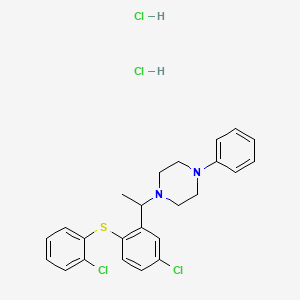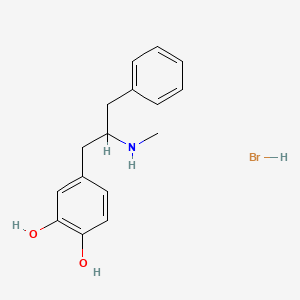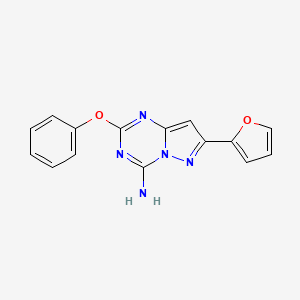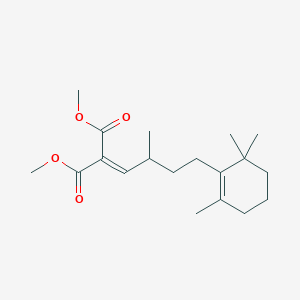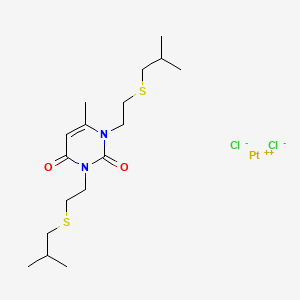
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is a complex organometallic compound that combines the properties of uracil derivatives and platinum-based chemotherapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum typically involves multiple steps:
Preparation of 1,3-Bis(isobutylthioethyl)-6-methyluracil: This step involves the alkylation of 6-methyluracil with isobutylthioethyl groups under controlled conditions.
Complexation with Platinum: The uracil derivative is then reacted with a platinum precursor, such as cis-dichlorodiammineplatinum(II), under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum can undergo various chemical reactions, including:
Substitution Reactions: The platinum center can participate in ligand exchange reactions, where the chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while redox reactions can alter the oxidation state of the platinum center.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential anticancer properties. The platinum center can form cross-links with DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs like cisplatin.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum involves the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). The molecular targets include DNA bases, particularly guanine, where the platinum center forms covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug used in cancer treatment.
Uniqueness
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is unique due to the presence of the uracil derivative, which may confer additional biological activity or specificity. The isobutylthioethyl groups could also influence the compound’s solubility, stability, and overall pharmacological profile.
Propiedades
Número CAS |
153660-62-9 |
|---|---|
Fórmula molecular |
C17H30Cl2N2O2PtS2 |
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C17H30N2O2S2.2ClH.Pt/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4;;;/h10,13-14H,6-9,11-12H2,1-5H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
VUMXTFLZDKLGMG-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


